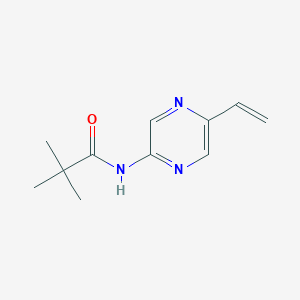

N-(5-Ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide

CAS No.: 710322-81-9

Cat. No.: VC6728502

Molecular Formula: C11H15N3O

Molecular Weight: 205.261

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 710322-81-9 |

|---|---|

| Molecular Formula | C11H15N3O |

| Molecular Weight | 205.261 |

| IUPAC Name | N-(5-ethenylpyrazin-2-yl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H15N3O/c1-5-8-6-13-9(7-12-8)14-10(15)11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15) |

| Standard InChI Key | VCMQLZVEZWPHHH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=NC=C(N=C1)C=C |

Introduction

Structural Characterization and Nomenclature

The compound’s systematic name, N-(5-ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide, reflects its core components:

-

Pyrazine backbone: A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.

-

Substituents:

Molecular Formula and Weight

The molecular formula is deduced as CHNO, with a calculated molecular weight of 204.25 g/mol. This aligns with the pivalamide moiety’s contribution (CHNO) and the substituted pyrazine ring (CHN) plus the vinyl group (CH) .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 204.25 g/mol |

| Exact Mass | 204.1135 Da |

| Topological Polar Surface Area (TPSA) | 55.1 Ų |

| LogP (Octanol-Water) | 2.1 (estimated) |

Synthetic Pathways and Intermediate Design

While direct literature on the synthesis of N-(5-ethenyl-2-pyrazinyl)-2,2-dimethyl-propanamide is limited, analogous methodologies from pyrrolo[3,2-d]pyrimidine antifolates provide a blueprint .

Key Synthetic Strategies

-

Pyrazine Functionalization:

-

Intermediate Isolation:

Table 2: Hypothetical Reaction Steps

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Amino Protection | Pivaloyl chloride, base (e.g., EtN), DCM, 0°C → RT |

| 2 | Vinyl Group Introduction | Ethylene, Pd(OAc), PPh, KCO, DMF, 80°C |

| 3 | Deprotection (if needed) | NaOH/MeOH, reflux |

Physicochemical and Spectroscopic Data

Spectral Signatures

-

H NMR (Predicted):

-

Pyrazine protons: δ 8.5–9.0 ppm (aromatic).

-

Vinyl protons: δ 5.2–5.8 ppm (CH=CH, coupling constant Hz).

-

Pivalamide methyl groups: δ 1.2 ppm (singlet).

-

-

IR (Key Bands):

-

Amide C=O stretch: ~1650 cm.

-

N-H stretch: ~3300 cm.

-

Solubility and Stability

-

Solubility: Limited aqueous solubility due to the hydrophobic pivalamide group; soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, cleaving the amide bond .

Challenges in Characterization and Future Directions

-

Synthetic Optimization: Current hypothetical routes require validation, particularly in minimizing side reactions during vinylation.

-

Biological Profiling: Prioritize in vitro assays to evaluate enzyme inhibition or cytotoxicity.

-

Computational Modeling: Density Functional Theory (DFT) studies could predict reactivity and guide derivative synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume